molecular formula C18H21N3O6S B2839156 ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-20-2

ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B2839156
CAS No.: 900002-20-2
M. Wt: 407.44
InChI Key: FQZBEBYYCOHFPB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pteroylglutamic acid .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized through various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : Research has explored the synthesis of various 4-thiopyrimidine derivatives, starting with compounds like ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These studies involve characterizing these compounds through techniques such as NMR, IR, mass spectroscopy, and X-ray diffraction, providing insights into their molecular structures and properties (Stolarczyk et al., 2018).

  • Nonlinear Optical Organic Crystals : The synthesis and structural evaluation of nonlinear optical organic crystals of compounds similar to ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate have been studied. These involve detailed analysis using X-ray diffraction, FT-IR, FT-Raman, and NMR spectra, contributing to the understanding of molecular geometry and vibrational wavenumbers (Dhandapani et al., 2017).

  • Chemical Transformations : Other studies have focused on the transformations and synthesis of different pyrimidine derivatives, exploring the molecular dynamics and chemical behaviors of these compounds in various conditions (Žugelj et al., 2009).

Biological Activities and Applications

  • Antibacterial and Anti-HIV Activities : Certain derivatives of pyrimidine, similar to the compound , have been synthesized and tested for their antibacterial and anti-HIV properties. This includes examining their structural properties and evaluating their effectiveness against various microorganisms (Patel & Chikhalia, 2006).

  • Cardiotonic Activity : Research has also been conducted on the synthesis of pyrimidine derivatives and their cardiotonic activity. This includes crystallographic and quantum chemical studies to understand the relationship between their structure and biological activity, particularly their effects on cardiac muscle (Dorigo et al., 1996).

  • Antimicrobial and Anti-Inflammatory Properties : Other studies focus on the synthesis of pyrimidine-5-carboxylate derivatives and their potential anti-inflammatory and antimicrobial activities. These investigations provide valuable insights into the therapeutic applications of such compounds (A.S.Dongarwar et al., 2011).

Mechanism of Action

While the specific mechanism of action for this compound isn’t available, similar compounds have shown promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Properties

IUPAC Name

ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-5-27-17(23)15-10(2)19-18(24)21-16(15)28-9-14(22)20-12-8-11(25-3)6-7-13(12)26-4/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZBEBYYCOHFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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